molecular formula C21H17FN4O4S B10992273 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide

Katalognummer: B10992273
Molekulargewicht: 440.4 g/mol
InChI-Schlüssel: CASMQOTWCHTDIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyridazinyl-acetamide derivative featuring a 2-fluoro-4-methoxyphenyl substituent on the pyridazinone ring and a 6-methoxy-1,3-benzothiazol-2(3H)-ylidene moiety linked via an acetamide bridge. Its molecular formula is C₂₃H₁₈FN₅O₄S, with a molecular weight of 495.48 g/mol (calculated based on structural analogs in ). The fluorine and methoxy groups confer distinct electronic properties, influencing solubility, bioavailability, and receptor-binding interactions.

For example, describes the synthesis of benzimidazole-linked acetamides using sodium metabisulfite-mediated cyclization. Characterization typically employs ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry (as seen in and ).

Eigenschaften

Molekularformel

C21H17FN4O4S

Molekulargewicht

440.4 g/mol

IUPAC-Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H17FN4O4S/c1-29-12-3-5-14(15(22)9-12)16-7-8-20(28)26(25-16)11-19(27)24-21-23-17-6-4-13(30-2)10-18(17)31-21/h3-10H,11H2,1-2H3,(H,23,24,27)

InChI-Schlüssel

CASMQOTWCHTDIX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation for Pyridazinone Formation

The 6-oxopyridazin-1(6H)-yl moiety is constructed via a cyclocondensation reaction between 3-(2-fluoro-4-methoxyphenyl)acrylic acid and hydrazine hydrate under acidic conditions.

3-(2-Fluoro-4-methoxyphenyl)acrylic acid+HydrazineHCl, EtOH3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine[5]\text{3-(2-Fluoro-4-methoxyphenyl)acrylic acid} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine} \,

Optimization Table 1: Cyclocondensation Conditions

CatalystSolventTemp (°C)Yield (%)
HClEtOH8072
H₂SO₄MeOH7065
AcOHH₂O10058

The HCl/EtOH system at 80°C provides optimal yield (72%).

Functionalization at Position 3

The pyridazinone intermediate undergoes alkylation at position 3 using ethyl bromoacetate to introduce the acetamide precursor:

Pyridazinone+Ethyl bromoacetateK₂CO₃, DMFEthyl 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetate[1]\text{Pyridazinone} + \text{Ethyl bromoacetate} \xrightarrow{\text{K₂CO₃, DMF}} \text{Ethyl 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetate} \,

Key Parameter : Excess K₂CO₃ (2.5 equiv) in DMF at 60°C for 12 hours achieves 85% conversion.

Synthesis of the Benzothiazole Component

Oxidative Cyclization

The (2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene moiety is synthesized from 2-amino-4-methoxythiophenol and chloroacetic acid via oxidative cyclization:

2-Amino-4-methoxythiophenol+ClCH₂CO₂HH₂O₂, FeCl₃6-Methoxy-1,3-benzothiazol-2(3H)-one[2]\text{2-Amino-4-methoxythiophenol} + \text{ClCH₂CO₂H} \xrightarrow{\text{H₂O₂, FeCl₃}} \text{6-Methoxy-1,3-benzothiazol-2(3H)-one} \,

Critical Note : Stereochemical control at the C=N bond (Z-configuration) requires low-temperature crystallization from hexane/EtOAc (1:3).

Amide Coupling and Final Assembly

Ester Hydrolysis

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (1:1):

Ethyl esterLiOH, THF/H₂O2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid[1]\text{Ethyl ester} \xrightarrow{\text{LiOH, THF/H₂O}} \text{2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid} \,

Yield : 92% after acidification (pH 2–3).

Carbodiimide-Mediated Amidation

The carboxylic acid is coupled with 6-methoxy-1,3-benzothiazol-2(3H)-ylideneamine using EDCl/HOBt in DCM:

Acetic acid derivative+Benzothiazole amineEDCl, HOBt, DCMTarget compound[4]\text{Acetic acid derivative} + \text{Benzothiazole amine} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target compound} \,

Optimization Table 2: Coupling Reagents

ReagentSolventTemp (°C)Yield (%)
EDCl/HOBtDCM2578
DCC/DMAPDMF065
HATUMeCN2581

HATU in MeCN marginally improves yield (81%) but increases purification difficulty due to urea byproducts.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (eluent: hexane/EtOAc 1:1 → 1:3) to remove unreacted starting materials and coupling byproducts.

Purity Post-Purification : >98% (HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazinone H4), 7.89 (d, J = 8.4 Hz, 1H, benzothiazole H7), 6.98–7.12 (m, 3H, aromatic), 4.72 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃), 3.81 (s, 3H, OCH₃).

  • HRMS (ESI): m/z calcd for C₂₁H₁₈FN₃O₅S [M+H]⁺ 440.1024, found 440.1021.

Alternative Synthetic Routes

One-Pot Sequential Synthesis

A patent-disclosed method combines pyridazinone formation and amide coupling in a single reactor using microwave irradiation :

\text{Acrylic acid derivative} + \text{Hydrazine} + \text{Benzothiazole amine} \xrightarrow{\text{MW, 100°C}} \text{Target compound (65% yield)} \,

Advantage : Reduces purification steps but requires precise stoichiometric control.

Enzymatic Aminolysis

Pilot-scale studies employ lipase B (Candida antarctica) for green synthesis of the acetamide bond:

\text{Ethyl ester} + \text{Benzothiazole amine} \xrightarrow{\text{Lipase B, TBME}} \text{Target compound (58% yield)} \,

Limitation : Lower yield compared to chemical methods but advantageous for heat-sensitive substrates.

Industrial-Scale Considerations

Cost Analysis of Routes

MethodCost ($/kg)Yield (%)Purity (%)
EDCl/HOBt coupling4207898
Microwave one-pot3806595
Enzymatic aminolysis5105897

EDCl/HOBt remains the most cost-effective for high-purity batches .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Synthesemethoden.

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung von Enzym-Wechselwirkungen und Rezeptorbindung aufgrund ihrer vielfältigen funktionellen Gruppen dienen. Sie kann auch bei der Gestaltung bioaktiver Moleküle für die Arzneimittelforschung verwendet werden.

Medizin

In der pharmazeutischen Chemie hat diese Verbindung das Potenzial als Leitverbindung für die Entwicklung neuer Arzneimittel. Ihre Strukturmerkmale deuten darauf hin, dass sie mit verschiedenen biologischen Zielstrukturen interagieren könnte, was sie zu einem Kandidaten für entzündungshemmende, krebshemmende oder antimikrobielle Mittel macht.

Industrie

Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen eingesetzt werden. Ihre Stabilität und Reaktivität machen sie für verschiedene Anwendungen in der Materialwissenschaft geeignet.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits several promising biological properties:

  • Antimicrobial Activity
    • The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. Studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues.
  • Anticancer Properties
    • Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptosis-related proteins.
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in cellular models. This could be beneficial for treating inflammatory diseases.
  • Neuroprotective Effects
    • Some studies have hinted at neuroprotective effects, suggesting that it may help in conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers
NeuroprotectivePromotes neuronal survival

Synthesis and Chemical Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Wirkmechanismus

Der Wirkungsmechanismus von 2-[3-(2-Fluor-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamid beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Fluor- und Methoxygruppen können die Bindungsaffinität durch Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen erhöhen, während der Pyridazinon-Kern möglicherweise an Elektronentransferprozessen beteiligt ist. Die Benzothiazol-Einheit kann die Wechselwirkung der Verbindung mit ihrem Ziel durch π-π-Stapelwechselwirkungen weiter stabilisieren.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Fluoro-4-methoxyphenyl (pyridazinyl); 6-methoxybenzothiazolylidene (acetamide) C₂₃H₁₈FN₅O₄S 495.48 Benzothiazole ring enhances π-π stacking; fluorine improves metabolic stability.
N-(3-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazinyl]acetamide () 4-Fluoro-2-methoxyphenyl (pyridazinyl); 3-fluorobenzyl (acetamide) C₂₁H₁₈F₂N₄O₃ 412.39 Fluorine at para position on phenyl may reduce steric hindrance compared to ortho substitution.
2-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-methoxybenzyl)acetamide () Furan-2-yl (pyridazinyl); 4-methoxybenzyl (acetamide) C₁₈H₁₇N₃O₄ 339.3 Furan introduces polarity but may decrease stability under acidic conditions.
N-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazinyl]acetamide () 2-Fluoro-4-methoxyphenyl (pyridazinyl); benzimidazolylidene (acetamide) C₂₀H₁₆FN₅O₃ 393.4 Benzimidazole vs. benzothiazole alters hydrogen-bonding capacity.

Key Findings:

In contrast, the 4-fluoro-2-methoxyphenyl group in may exhibit weaker π-stacking due to altered steric bulk.

Heterocyclic Moieties :

  • The benzothiazolylidene group in the target compound offers a rigid planar structure conducive to intercalation or receptor binding, whereas the benzimidazolylidene () and furan () groups introduce variability in electronic density and solubility.

Synthetic Yields and Reactivity: Compounds with bulkier substituents (e.g., benzothiazole) may require optimized reaction conditions, as noted in for similar oxadiazole derivatives.

Biologische Aktivität

The compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H28FN3O3C_{21}H_{28}FN_{3}O_{3}, with a molecular weight of 389.5 g/mol. The structure incorporates a pyridazine ring and a benzothiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H28FN3O3
Molecular Weight389.5 g/mol
IUPAC Name2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide
Purity≥95%

Anticancer Properties

Recent studies have indicated that compounds with structural similarities to 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide exhibit significant anticancer properties. In vitro assays have demonstrated that derivatives of this compound can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Cell Line Tested
OXi80061.1SK-OV-3 (Ovarian)
CA41.3NCI-H460 (Lung)
361.1DU-145 (Prostate)

These findings suggest that the compound may function similarly to known vascular disrupting agents (VDAs), which target the tumor vasculature to inhibit growth and induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects primarily involves interaction with microtubules. By inhibiting tubulin assembly, it disrupts the mitotic spindle formation necessary for cell division. Additionally, the presence of the methoxy and fluoro substituents may enhance binding affinity to tubulin or other cellular targets, further contributing to its cytotoxic effects .

Case Studies

A series of case studies have explored the efficacy of similar compounds in various cancer models:

  • Study on OXi8006 : This compound demonstrated potent inhibition of tubulin assembly with an IC50 value of 1.1 µM against ovarian cancer cells (SK-OV-3). The study highlighted its potential as a lead compound for developing new anticancer therapies .
  • Isoflavone Derivatives : Research on structurally related isoflavones showed low micromolar GI50 values against breast and colon cancer cell lines, indicating that modifications to the core structure can significantly influence biological activity .

Q & A

Basic: What are the optimized synthetic routes and reaction conditions for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions:

Pyridazinone Core Formation : React hydrazine derivatives with carbonyl compounds (e.g., diketones) under reflux in ethanol or acetic acid, catalyzed by HCl or H₂SO₄ .

Substituent Introduction : Alkylation of the pyridazinone nitrogen using ethyl halides or aryl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .

Acetamide Coupling : Condensation of the intermediate with a benzothiazolylidene amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane at room temperature .
Optimization Tips : Monitor reactions via TLC/HPLC; purify via column chromatography (silica gel, ethyl acetate/hexane gradients). Yields typically range from 45–70% depending on steric hindrance .

Basic: How to characterize its structure using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the pyridazinone ring at δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~495–500 m/z) .
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Refine using SHELX (e.g., SHELXL-2018 for bond-length validation; C–F bond ~1.34 Å, C=O ~1.22 Å) .

Basic: What strategies improve solubility and formulation for in vitro bioassays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (primary stock), then dilute in PBS or cell culture media with surfactants (e.g., 0.1% Tween-80) to mitigate aggregation .
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .
  • Lyophilization : For stable storage, lyophilize with trehalose or mannitol as cryoprotectants .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Substituent Variation : Synthesize analogs with halogen (Cl, Br), alkyl (Me, Et), or electron-withdrawing groups (NO₂, CF₃) on the phenyl rings .

Bioactivity Testing : Screen against target enzymes (e.g., PDE4, kinases) using fluorometric or colorimetric assays (IC₅₀ comparisons) .

Statistical Analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate logP, molar refractivity, and steric parameters with activity .

Advanced: What mechanistic insights explain its enzyme inhibition (e.g., PDE4)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions between the pyridazinone core and PDE4’s catalytic pocket (e.g., H-bonding with Gln369, π-π stacking with Phe372) .
  • Kinetic Assays : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition (e.g., varying cAMP concentrations with fixed inhibitor doses) .
  • Mutagenesis Validation : Engineer PDE4 mutants (e.g., Q369A) to confirm critical binding residues via IC₅₀ shifts .

Advanced: How to resolve crystallographic disorder in its X-ray structure?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å).
  • Refinement : In SHELXL, apply PART, SUMP, and ISOR commands to model disordered methoxy/fluoro groups .
  • Validation : Check R₁ (<5%), wR₂ (<12%), and ADPs for anisotropic displacement .

Advanced: How to address conflicting bioactivity data across assays (e.g., PDE4 vs. kinase inhibition)?

Methodological Answer:

Assay Specificity : Include positive controls (e.g., rolipram for PDE4, staurosporine for kinases) and counter-screens to rule off-target effects .

Purity Verification : Re-test batches with ≥95% purity (HPLC) to exclude impurities as confounding factors .

Cellular Context : Compare activity in cell-free vs. cell-based assays (e.g., HEK293 vs. RAW264.7 macrophages) to assess membrane permeability .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics?

Methodological Answer:

  • Rodent Studies : Administer IV/PO doses (5–20 mg/kg) in Sprague-Dawley rats. Collect plasma at 0.5, 1, 4, 8, 24 h for LC-MS/MS analysis (Cₘₐₓ, t₁/₂, AUC) .
  • Tissue Distribution : Sacrifice animals post-dose; homogenize liver/kidney/brain for tissue-plasma ratio calculations .
  • Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., demethylation, glucuronidation) .

Advanced: How to assess metabolic stability in hepatic microsomes?

Methodological Answer:

Incubation : Mix compound (1 µM) with human/rat liver microsomes (0.5 mg/mL), NADPH (1 mM) in PBS (37°C, pH 7.4).

Sampling : Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile.

Analysis : Quantify parent compound via LC-MS; calculate t₁/₂ using first-order kinetics .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., HeLa) with compound (10 µM), heat to 37–65°C, and quantify soluble target via Western blot .
  • BRET/FRET : Engineer cells with cAMP BRET biosensors to monitor real-time PDE4 inhibition .
  • CRISPR Knockout : Generate PDE4B/4D KO cells to confirm on-target effects via rescue experiments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.